3-Chlorobenzyl thiocyanate
Overview
Description
3-Chlorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (SCN) attached to a benzyl group substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzyl thiocyanate typically involves the reaction of 3-chlorobenzyl chloride with potassium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzyl chloride+Potassium thiocyanate→3-Chlorobenzyl thiocyanate+Potassium chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different substituted benzyl compounds.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl compounds.
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
3-Chlorobenzyl thiocyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chlorobenzyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the compound can interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Benzyl thiocyanate: Lacks the chlorine substitution, leading to different reactivity and applications.
4-Chlorobenzyl thiocyanate: Similar structure but with the chlorine atom at the fourth position, affecting its chemical properties.
Properties
IUPAC Name |
(3-chlorophenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHWNKSYWWTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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